molecular formula C17H10ClN3O2S B2793820 N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 898482-91-2

N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2793820
CAS No.: 898482-91-2
M. Wt: 355.8
InChI Key: GXFRRLXQPYQPCZ-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 6-position, linked via a carboxamide bridge to a 5-phenyl-1,2-oxazole moiety. The compound has been identified among alkaloids in natural product research, though its specific biological role remains under investigation .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O2S/c18-11-6-7-12-15(8-11)24-17(19-12)20-16(22)13-9-14(23-21-13)10-4-2-1-3-5-10/h1-9H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFRRLXQPYQPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C17H10ClN3O2SC_{17}H_{10}ClN_{3}O_{2}S and a molecular weight of approximately 355.8 g/mol. Its structure includes a benzothiazole moiety and an oxazole ring, which are known to enhance biological activity through various mechanisms. The presence of chlorine and phenyl groups contributes to its reactivity and interaction with biological targets.

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound's interactions with COX enzymes suggest a competitive inhibition mechanism that reduces inflammatory responses.
  • Cellular Interactions : Binding affinity assays indicate that the compound may interact with specific cellular receptors or enzymes involved in inflammatory pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructureBiological Activity
5-(2-chloro-4-nitrophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamideStructureAntibacterial
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-y]-5-phenyloxazoleStructureAntimicrobial
1-(6-chloro-benzothiazolyl)-5-(phenyl)-oxazolStructureAnti-inflammatory

These compounds share structural features but differ in their specific biological activities and mechanisms of action.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Anti-inflammatory Studies : In vivo studies demonstrated significant reduction in edema in animal models treated with this compound compared to controls.
  • Antibacterial Efficacy : Laboratory tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at low concentrations.
  • Cytotoxicity Assays : Preliminary cytotoxicity assessments against several cancer cell lines (e.g., MCF7 for breast cancer) indicated promising results, warranting further investigation into its anticancer properties .

Comparison with Similar Compounds

Benzothiazole Derivatives with Varied Substituents

Key Structural Differences and Implications :
Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP 3 348 550A1, 2018) share the benzothiazole-carboxamide backbone but differ in substituents and attached groups:

  • 6-Substituent: The target compound’s 6-chloro group vs. trifluoromethyl (CF₃) in analogs.
  • Attached Group : The target’s oxazole-phenyl system vs. phenylacetamide in analogs. The oxazole’s planar rigidity may enhance binding specificity compared to the flexible acetamide chain.

Table 1: Comparison of Benzothiazole Derivatives

Compound Benzothiazole Substituent Attached Group Potential Bioactivity
Target Compound 6-Cl 5-phenyl-1,2-oxazole Undefined (alkaloid class)
N-(6-CF₃-benzothiazol-2-yl)-phenylacetamide 6-CF₃ Phenylacetamide Patent-based (unspecified)

Discussion : The CF₃ group may improve metabolic stability but reduce solubility compared to chloro. The oxazole ring in the target compound could offer π-π stacking advantages in enzyme binding, as seen in related isoxazole-containing inhibitors .

Isoxazole-Carboxamide Derivatives with Purine Moieties

Key Findings from Structure-Activity Relationship (SAR) Studies :
Research on 5-substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides () highlights the role of substituents on bioactivity:

  • 5-Substituent : Bulky, hydrophobic groups (e.g., tetrahydronaphthalenyl) enhance xanthine oxidase inhibition by improving hydrophobic interactions in the enzyme’s active site.
  • Core Heterocycle : Replacing purine with benzothiazole (as in the target compound) may shift target specificity. Benzothiazoles are associated with diverse activities, including kinase inhibition and antimicrobial effects.

Table 2: Isoxazole-Carboxamide Analogs

Compound 5-Substituent Linked Heterocycle Inhibition Constant (Ki)
N-(9H-purin-6-yl)-5-(tetrahydronaphthalen-2-yl)-oxazole Tetrahydronaphthalenyl Purine Nanomolar range
Target Compound Phenyl Benzothiazole Not reported

Benzothiazole’s sulfur atom may introduce unique electronic effects compared to purine’s nitrogen-rich system .

Alkaloid-Class Comparisons

The target compound is categorized among alkaloids, such as 1-allyl-4,5-diphenyl-2-(2-thienyl)-1H-imidazole (). Key contrasts include:

  • Heterocycle Diversity : The target’s benzothiazole-oxazole system vs. imidazole-thiophene in others.
  • Functional Groups : The carboxamide linker in the target may enhance hydrogen-bonding capacity compared to alkyl or allyl groups in related alkaloids.

Implications : Alkaloids with carboxamide linkages often exhibit improved bioavailability and target engagement, as seen in kinase inhibitors .

Q & A

Q. What are the key synthetic pathways for preparing N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide?

The synthesis typically involves sequential cyclization and acylation steps. For example:

Oxazole ring formation : A cyclization reaction using nitrile oxides and dipolarophiles under microwave-assisted conditions improves efficiency and yield .

Acylation : Coupling the oxazole-3-carboxylic acid intermediate with 6-chloro-1,3-benzothiazol-2-amine via carbodiimide-mediated activation (e.g., EDC/HOBt) .

Purification : Flash chromatography (e.g., ethyl acetate/hexane) or preparative HPLC ensures high purity (>95%) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Ref.
Oxazole formationMicrowave, DMF, 120°C50–70
AcylationEDC, HOBt, DCM, RT34–50

Q. How is the molecular structure of this compound characterized?

Structural elucidation involves:

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., H-bonding, π-stacking). SHELX programs refine crystallographic data .
  • Spectroscopy :
    • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., δ 7.95–7.92 ppm for aromatic protons) .
    • HRMS : Validates molecular formula (e.g., [M+H+^+]+^+ at 455.0560 for C23_{23}H17_{17}Cl2_2N2_2O4_4) .

Advanced Research Questions

Q. How can synthetic yields be optimized for structurally similar carboxamide derivatives?

Key strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield by 15–20% .
  • Catalyst screening : Pd/C or CuI enhances coupling efficiency in heterocyclic systems .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What methodologies resolve contradictions in crystallographic data interpretation?

  • Enantiomorph-polarity analysis : Use Flack’s xx parameter to avoid false chirality assignments in near-centrosymmetric structures .
  • SHELXL refinement : Incorporates twin-law corrections for high-resolution data to resolve overlapping electron density .

Q. Table 2: Crystallographic Refinement Tools

SoftwareApplicationRef.
SHELXLSmall-molecule refinement
SHELXDExperimental phasing
Olex2Data visualization

Q. How is the biological activity of this compound evaluated against cancer targets?

  • Cytotoxicity assays : Measure IC50_{50} values (e.g., 10–50 µM) against cell lines (e.g., HL-60) via MTT assays .
  • Mechanistic studies : Western blotting detects apoptosis markers (e.g., Bcl-2 downregulation, p21 upregulation) .
  • Enzyme inhibition : Surface plasmon resonance (SPR) quantifies binding affinity to targets like enoyl-acyl carrier protein reductase .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Docking simulations : AutoDock Vina models interactions with biological targets (e.g., p53 protein) .
  • QSAR models : Use Hammett constants to correlate electronic effects of substituents (e.g., Cl, phenyl) with bioactivity .

Q. How are spectral data discrepancies addressed in structural validation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic systems .
  • DFT calculations : Compare computed vs. experimental IR spectra to validate functional groups .

Q. What strategies improve stability during in vitro assays?

  • Lyophilization : Maintains integrity in DMSO stock solutions stored at −80°C .
  • pH optimization : Buffers (e.g., PBS, pH 7.4) prevent hydrolysis of the oxazole ring .

Q. How is enantiomeric purity assessed for chiral derivatives?

  • Chiral HPLC : Uses columns like Chiralpak AD-H to separate enantiomers .
  • Circular dichroism (CD) : Detects optical activity in asymmetric centers .

Q. What are best practices for reporting crystallographic data?

  • CIF validation : Check for completeness using checkCIF (e.g., R-factor < 5%) .
  • Deposition : Submit to Cambridge Structural Database (CSD) with full refinement details .

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